molecular formula C5H12Br2O8P2 B12674786 2,2-Bis(bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate CAS No. 94030-76-9

2,2-Bis(bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate

Cat. No.: B12674786
CAS No.: 94030-76-9
M. Wt: 421.90 g/mol
InChI Key: CSEOIVTVQILBPP-UHFFFAOYSA-N
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Description

2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate is a brominated flame retardant. It is primarily used in unsaturated polyester resins, molded products, and rigid polyurethane foam. This compound is known for its excellent flame-retardant properties, making it a valuable additive in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate typically involves the bromination of pentaerythritol. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.

Types of Reactions:

    Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation Reactions: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

    Esterification Reactions: The hydroxyl groups can react with carboxylic acids to form esters.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Corresponding aldehydes or ketones.

    Esterification Products: Esters of the compound.

Scientific Research Applications

2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate has several applications in scientific research:

Mechanism of Action

The flame-retardant properties of 2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate are primarily due to the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions in the flame, effectively quenching the fire. The compound also forms a protective char layer on the material’s surface, further preventing the spread of flames .

Comparison with Similar Compounds

Uniqueness: 2,2-bis-(Bromomethyl)propane-1,3-diyl tetrahydrogen bisphosphate is unique due to its high bromine content and the presence of phosphate groups, which enhance its flame-retardant properties. Its ability to form a protective char layer during combustion sets it apart from other flame retardants .

Properties

CAS No.

94030-76-9

Molecular Formula

C5H12Br2O8P2

Molecular Weight

421.90 g/mol

IUPAC Name

[2,2-bis(bromomethyl)-3-phosphonooxypropyl] dihydrogen phosphate

InChI

InChI=1S/C5H12Br2O8P2/c6-1-5(2-7,3-14-16(8,9)10)4-15-17(11,12)13/h1-4H2,(H2,8,9,10)(H2,11,12,13)

InChI Key

CSEOIVTVQILBPP-UHFFFAOYSA-N

Canonical SMILES

C(C(COP(=O)(O)O)(CBr)CBr)OP(=O)(O)O

Origin of Product

United States

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